molecular formula C16H10N2O4S B14317083 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester CAS No. 110673-14-8

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester

Cat. No.: B14317083
CAS No.: 110673-14-8
M. Wt: 326.3 g/mol
InChI Key: UAZVBWMIZXRKHL-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester is a complex chemical compound with a naphthalene sulfonic acid core and a phenyl ester functional group. It is used as a diazo compound in various chemical reactions and synthetic processes .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester involves its ability to act as a diazo compound. This allows it to participate in various chemical reactions, including the formation of azo compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester can be compared with other similar compounds, such as:

  • 3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chloride
  • 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
  • 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
  • 1,2-Naphthoquinonediazide-4-sulfonic acid chloride
  • 1,2-Naphthoquinonediazide-4-sulfonyl chloride
  • 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
  • 2-Diazo-1-naphthol-4-sulfonyl chloride

These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its phenyl ester functional group, which imparts distinct chemical reactivity and applications.

Properties

CAS No.

110673-14-8

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

2-diazonio-4-phenoxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C16H10N2O4S/c17-18-14-10-15(12-8-4-5-9-13(12)16(14)19)23(20,21)22-11-6-2-1-3-7-11/h1-10H

InChI Key

UAZVBWMIZXRKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C3=CC=CC=C32)[O-])[N+]#N

Origin of Product

United States

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